
3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a dimethoxyphenyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method for synthesizing 3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol involves the reductive amination of 2,3-dimethoxybenzaldehyde with 3-aminopropanol. This reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) under mild acidic conditions to facilitate the formation of the desired product.
-
Amination of Epoxides: : Another synthetic route involves the ring-opening of 2,3-dimethoxyphenylpropan-1-ol epoxide with ammonia or an amine under basic conditions. This method can be catalyzed by Lewis acids or bases to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as continuous flow synthesis. This approach allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Catalysts and automated systems are used to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The hydroxyl group in 3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol can be oxidized to form a ketone or an aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
-
Reduction: : The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary or tertiary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-(2,3-dimethoxyphenyl)propan-1-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol has diverse applications in scientific research:
-
Medicinal Chemistry: : It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to its structural similarity to neurotransmitters.
-
Organic Synthesis: : The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
-
Biological Studies: : It is employed in the study of enzyme mechanisms and receptor binding due to its functional groups that mimic biological substrates.
-
Industrial Applications: : The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol exerts its effects depends on its application:
Enzyme Inhibition: The compound can act as an inhibitor of enzymes by binding to the active site and preventing substrate access.
Receptor Binding: It can interact with neurotransmitter receptors, modulating their activity and influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol: Similar structure but with different methoxy group positions, affecting its reactivity and binding properties.
3-Amino-3-(2,4-dimethoxyphenyl)propan-1-ol: Another isomer with distinct chemical behavior due to the position of the methoxy groups.
Uniqueness
3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications.
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-amino-3-(2,3-dimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO3/c1-14-10-5-3-4-8(11(10)15-2)9(12)6-7-13/h3-5,9,13H,6-7,12H2,1-2H3 |
InChI Key |
JMNFUVWNCHBAMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(3,4-Dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol](/img/structure/B12100639.png)
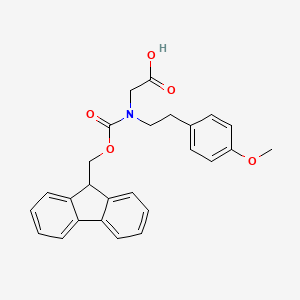
![Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12100656.png)
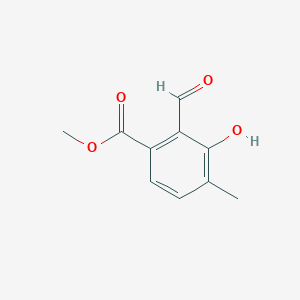

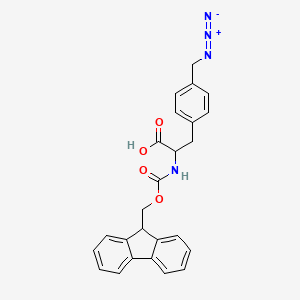
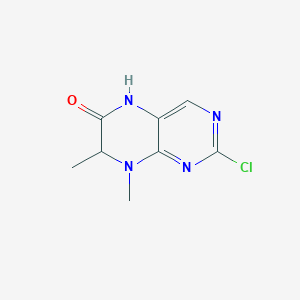
![5a,5b,8,8,11a,13b-Hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12100697.png)

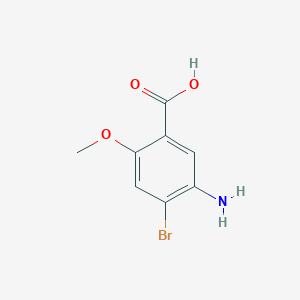

![(2,2-Dimethylpropyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B12100711.png)


